molecular formula C4H5NO3S B12356438 Cyclopropanesulfonyl isocyanate

Cyclopropanesulfonyl isocyanate

Cat. No.: B12356438
M. Wt: 147.15 g/mol
InChI Key: HGGMVMDVFQWMJC-UHFFFAOYSA-N
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Description

Cyclopropanesulfonyl isocyanate is an organic compound with the molecular formula C4H5NO3S. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). This compound is known for its reactivity and versatility in organic synthesis, making it valuable in various chemical applications.

Preparation Methods

Cyclopropanesulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclopropanesulfonyl chloride with a suitable isocyanate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods often involve the use of phosgene-free processes to minimize environmental and safety concerns .

Chemical Reactions Analysis

Cyclopropanesulfonyl isocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopropanesulfonyl isocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropanesulfonyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This leads to the formation of carbamates, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Cyclopropanesulfonyl isocyanate can be compared with other isocyanates such as:

This compound is unique due to its cyclopropane ring, which imparts specific reactivity and stability characteristics, making it suitable for specialized applications in organic synthesis and material science.

Properties

Molecular Formula

C4H5NO3S

Molecular Weight

147.15 g/mol

IUPAC Name

N-(oxomethylidene)cyclopropanesulfonamide

InChI

InChI=1S/C4H5NO3S/c6-3-5-9(7,8)4-1-2-4/h4H,1-2H2

InChI Key

HGGMVMDVFQWMJC-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N=C=O

Origin of Product

United States

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